An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazin-2-one Hydrochloride
An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure known for its broad therapeutic applications. This document details the compound's chemical identity, including its CAS number and structure, and outlines a robust synthetic pathway and analytical characterization methods. It serves as a critical resource for researchers engaged in the synthesis, development, and application of novel pharmaceutical agents, providing foundational data and methodologies to support advanced research and development projects.
Introduction
Piperazine derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics.[1][2] Their prevalence is due to the unique physicochemical properties conferred by the 1,4-diazacyclohexane ring, which can improve aqueous solubility and bioavailability, and act as a versatile scaffold to orient pharmacophoric groups for optimal target interaction.[1][2] The piperazin-2-one motif, a variation containing an amide carbonyl group, is a particularly valuable intermediate for creating peptidomimetics and other complex molecular architectures.[3][4]
This guide focuses on a specific derivative, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride. The incorporation of a 2-fluorobenzyl group introduces specific steric and electronic properties that can modulate biological activity and metabolic stability. This document provides an in-depth technical profile of this compound, intended to equip researchers, chemists, and drug development professionals with the essential knowledge for its synthesis, characterization, and application.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for any research application.
Chemical Identity
The key identifiers for 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride are summarized below.
| Identifier | Value | Source |
| Systematic Name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one hydrochloride | N/A |
| CAS Number | 1172846-19-3 | [5] |
| Molecular Formula | C₁₁H₁₄ClFN₂O | |
| Molecular Weight | 244.7 g/mol | |
| MDL Number | MFCD06803970 |
Chemical Structure
The chemical structure of the protonated cation is depicted below:
(Note: This is a placeholder image. The actual structure features a piperazin-2-one ring N-substituted at position 1 with a 2-fluorobenzyl group. The hydrochloride salt involves protonation, likely at the N4 nitrogen.)
Physicochemical Properties
While specific experimental data for this exact compound is limited, typical properties for similar small molecule hydrochloride salts are provided as a general reference. Researchers must determine precise values experimentally.
| Property | Estimated Value | Notes |
| Physical State | Solid, likely crystalline | Based on related compounds.[6] |
| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane. | Hydrochloride salts are generally water-soluble. |
| Melting Point | >150 °C (Decomposition) | Typical for organic hydrochloride salts. |
| pKa | ~7.5 - 8.5 | Estimated for the secondary amine (N4). |
Synthesis and Purification
The synthesis of N-substituted piperazin-2-ones can be achieved through several routes. A common and effective strategy involves the N-alkylation of a piperazin-2-one precursor. The following is a generalized, robust protocol based on established chemical principles for N-alkylation reactions.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Formation of the Piperazin-2-one Ring: This can be accomplished via cyclization of an appropriate ethylenediamine derivative.
-
N-Alkylation: Introduction of the 2-fluorobenzyl group via nucleophilic substitution.
A logical workflow for this synthesis is presented below.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Piperazin-2-one
-
2-Fluorobenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add 2-fluorobenzyl chloride (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to 70°C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to isolate the pure free base, 1-(2-fluorobenzyl)piperazin-2-one.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.
-
Isolation: A white precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While this specific product is sold by vendors like Sigma-Aldrich without extensive analytical data, the following techniques would be standard for its validation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons (doublets and multiplets in the ~7.0-7.5 ppm range), a singlet for the benzylic CH₂ group (~3.6 ppm), and multiplets for the four CH₂ groups of the piperazinone ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons would appear in the ~115-160 ppm range (with characteristic C-F splitting), the amide carbonyl at ~165-170 ppm, and aliphatic carbons between ~40-60 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 209.1.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a C18 reverse-phase column, with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA), showing a single major peak (>95% purity).
Applications and Future Directions
The piperazine scaffold is a key building block in drugs targeting a wide array of biological pathways, including G protein-coupled receptors and enzymes.[7] N-aryl and N-benzyl piperazines are prevalent in compounds developed for neurological disorders.[8][9]
The title compound, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, serves as a valuable intermediate for constructing more complex molecules. The secondary amine (N4) provides a reactive handle for further functionalization, allowing for its incorporation into larger scaffolds. This process, often referred to as fragment-based drug design or library synthesis, is a cornerstone of modern pharmaceutical research.
Caption: Potential synthetic pathways using the title compound as a key intermediate.
For example, similar piperazine-containing fragments have been incorporated into potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[10][11] The 2-fluoro substitution on the benzyl ring can enhance binding affinity through specific fluorine-protein interactions or improve metabolic stability by blocking potential sites of oxidation.
Safety and Handling
As a research chemical, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] The compound may be hygroscopic and light-sensitive, so storage under an inert atmosphere is recommended.[15][16]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. This typically involves incineration in a licensed chemical disposal facility.[14]
Conclusion
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a well-defined chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for the creation of diverse chemical libraries. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
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